Solubility and Permeability Profile: LogD and PSA Advantage vs. Methoxy and Methyl Analogs
The target compound has a significantly lower predicted lipophilicity (LogD at pH 7.4 = 2.54) compared to its commercially available non-catechol analogs, 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one (LogD = 3.49) and 7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one (LogD = 3.12) [1]. Simultaneously, its PSA (78.79 Ų) is higher than the 6-hydroxy-7-methyl (58.56 Ų) and 7-methoxy (47.56 Ų) analogs. This combination predicts superior aqueous solubility and lower passive membrane permeability, making it a better candidate for in vitro assays or formulations where aqueous solubility is a limiting factor [1].
| Evidence Dimension | Predicted lipophilicity (LogD pH 7.4) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = 2.54; PSA = 78.79 Ų |
| Comparator Or Baseline | 6-hydroxy-7-methyl analog (CAS 859861-10-2): LogD = 3.49; PSA = 58.56 Ų. 7-methoxy analog (CAS 859864-25-8): LogD = 3.12; PSA = 47.56 Ų |
| Quantified Difference | ΔLogD = -0.95 (vs methyl) and -0.58 (vs methoxy). ΔPSA = +20.23 Ų (vs methyl) and +31.23 Ų (vs methoxy) |
| Conditions | Computed using JChem software, reported by ChemBase |
Why This Matters
A ~1.0 log unit lower LogD and larger PSA indicate the compound is substantially less lipophilic than its close analogs, offering a distinct solubility profile for biological screening.
- [1] ChemBase. (n.d.). Theoretical Calculation Properties for CBID:204853, CBID:204509, and CBID:205040. Retrieved from http://www.chembase.cn View Source
